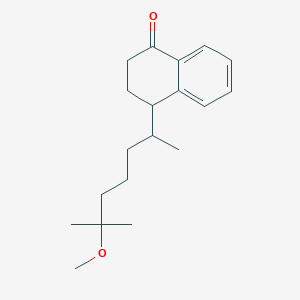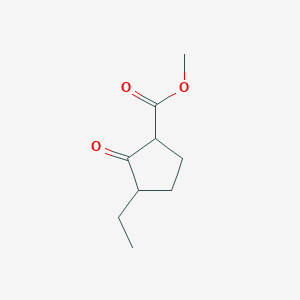
Cyclohexane, 1-iodo-2-isothiocyanato-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- is a disubstituted cyclohexane compound It features an iodine atom and an isothiocyanate group attached to the cyclohexane ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- typically involves the introduction of iodine and isothiocyanate groups to a cyclohexane ring. One common method involves the reaction of trans-1,2-dibromocyclohexane with potassium thiocyanate and sodium iodide under specific conditions to replace the bromine atoms with iodine and isothiocyanate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as amines and alcohols can react with the isothiocyanate group.
Major Products
Substitution Reactions: Products include azido, cyano, and other substituted cyclohexanes.
Addition Reactions: Products include thiourea derivatives and other addition products.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom and isothiocyanate group are key functional groups that interact with various molecular targets, facilitating the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-iodo-2-bromo-, trans-
- Cyclohexane, 1-iodo-2-chloro-, trans-
- Cyclohexane, 1-iodo-2-fluoro-, trans-
Eigenschaften
CAS-Nummer |
60211-89-4 |
|---|---|
Molekularformel |
C7H10INS |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
(1R,2R)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
AUBSYMZGYBVPRG-RNFRBKRXSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N=C=S)I |
Kanonische SMILES |
C1CCC(C(C1)N=C=S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


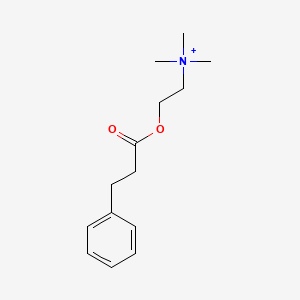

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
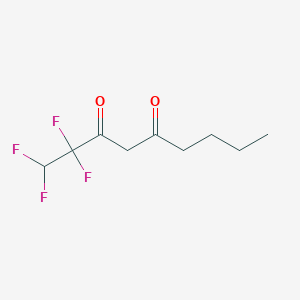
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
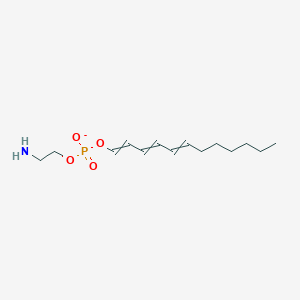
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
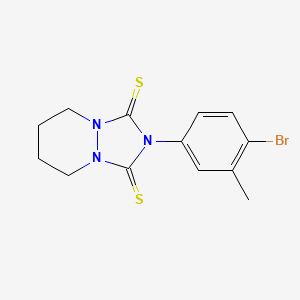

![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)

